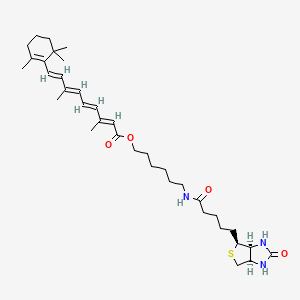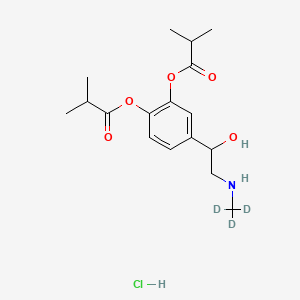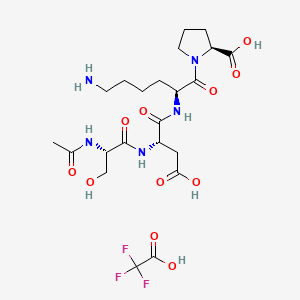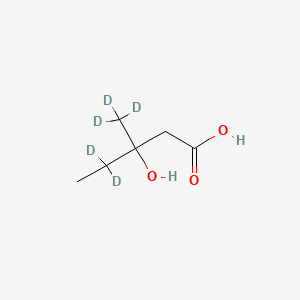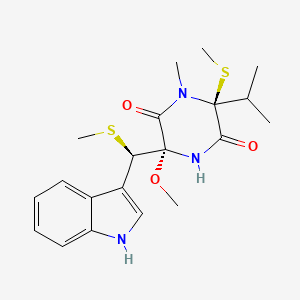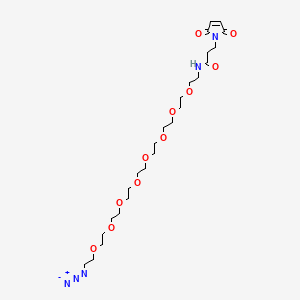
Azido-PEG8-Mal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azido-PEG8-Mal is a heterobifunctional polyethylene glycol (PEG) linker that contains an azide group and a maleimide group. The azide group reacts with terminal alkynes and cyclooctyne derivatives via click chemistry, while the maleimide group can react with thiol groups in biomolecules. This compound is widely used in bioconjugation and drug delivery systems due to its ability to form stable linkages under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG8-Mal involves the functionalization of polyethylene glycol with azide and maleimide groupsThe maleimide group is then introduced via a reaction with a suitable maleimide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Custom synthesis and cGMP manufacturing are often employed to meet specific requirements.
Analyse Des Réactions Chimiques
Types of Reactions
Azido-PEG8-Mal undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with terminal alkynes or cyclooctyne derivatives to form stable triazole linkages.
Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups in biomolecules to form stable thioether bonds.
Common Reagents and Conditions
Click Chemistry: Copper(I) or ruthenium catalysis is commonly used for the azide-alkyne cycloaddition reaction.
Thiol-Maleimide Reaction: This reaction typically occurs under mild, aqueous conditions, making it suitable for bioconjugation applications.
Major Products Formed
Click Chemistry: The major product is a 1,2,3-triazole linkage.
Thiol-Maleimide Reaction: The major product is a thioether bond.
Applications De Recherche Scientifique
Azido-PEG8-Mal has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry.
Biology: Employed in bioconjugation to attach biomolecules such as proteins and peptides.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetic properties of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
Mécanisme D'action
The mechanism of action of Azido-PEG8-Mal involves the formation of stable linkages through its azide and maleimide groups. The azide group participates in click chemistry reactions to form triazole linkages, while the maleimide group reacts with thiol groups to form thioether bonds. These reactions occur under mild conditions, making this compound suitable for use in sensitive biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azido-PEG3-Maleimide: A shorter PEG linker with similar functional groups.
Azido-PEG8-Acid: Contains an azide group and a carboxylic acid group instead of a maleimide group.
Azide-PEG-Mal, MW 5,000: A PEG linker with a higher molecular weight.
Uniqueness
Azido-PEG8-Mal is unique due to its optimal PEG chain length, which provides a balance between solubility and reactivity. Its heterobifunctional nature allows for versatile applications in bioconjugation and drug delivery.
Propriétés
Formule moléculaire |
C25H43N5O11 |
|---|---|
Poids moléculaire |
589.6 g/mol |
Nom IUPAC |
N-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
InChI |
InChI=1S/C25H43N5O11/c26-29-28-5-8-35-10-12-37-14-16-39-18-20-41-22-21-40-19-17-38-15-13-36-11-9-34-7-4-27-23(31)3-6-30-24(32)1-2-25(30)33/h1-2H,3-22H2,(H,27,31) |
Clé InChI |
SZLININDGDZJSX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



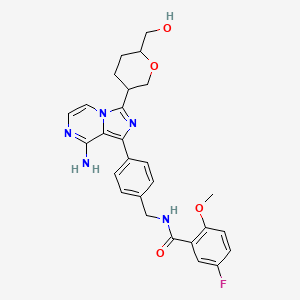
![2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol](/img/structure/B12411020.png)
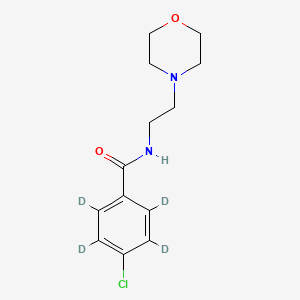
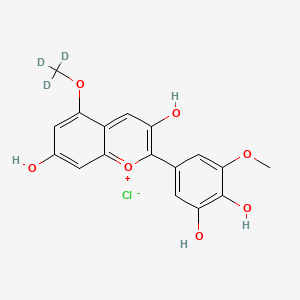
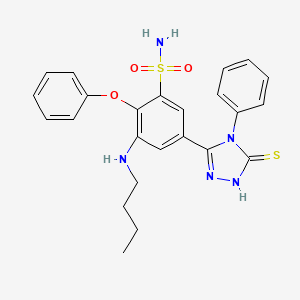
![NBD-PE [N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolaMine, triethylaMMoniuM salt]](/img/structure/B12411055.png)
![1-(8-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B12411060.png)
